molecular formula C13H19N3O2 B11802947 Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate

Cat. No.: B11802947
M. Wt: 249.31 g/mol
InChI Key: IAEHWIXQWVVMAX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C₁₃H₁₉N₃O₂. It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine compoundsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring reaction conditions and product purity is essential to maintain high-quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinates .

Scientific Research Applications

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in its structure allows it to bind to various biological targets, potentially modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-6-(piperazin-1-yl)nicotinate
  • N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide

Uniqueness

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate is unique due to its specific structural features, such as the presence of both a methyl group and a piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate (CAS No. 1355225-47-6) is a compound of significant interest in medicinal chemistry due to its unique structural features that combine a nicotinate moiety with a piperazine derivative. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N4O2C_{12}H_{18}N_{4}O_{2}, with a molecular weight of approximately 250.30 g/mol. The presence of both the piperazine and nicotinate groups suggests that it may exhibit diverse biological activities, making it a candidate for further research in drug development.

Research into the mechanisms by which this compound exerts its biological effects is ongoing. Similar compounds have been noted for their interactions with various biological targets, including:

  • Enzyme Inhibition : Compounds with piperazine rings often demonstrate inhibitory effects on specific enzymes, which can be crucial in modulating metabolic pathways.
  • Receptor Binding : The structural characteristics allow for potential binding to various receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Properties

This compound has shown promise in preliminary studies as an anticancer agent. For instance, compounds with similar structures have been characterized as pro-apoptotic agents in hematological cancers, demonstrating efficacy in inducing apoptosis in cancer cell lines.

CompoundActivityReference
This compoundPotential anticancer activity
Analogous Compounds (5i, 5k)Pro-apoptotic activity against CLL cells
Methyl NicotinateMetabolic precursor with anti-cancer properties

Neuroprotective Effects

There is emerging evidence that compounds containing piperazine can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation. This could make this compound relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study investigated the effects of this compound analogs on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly in leukemia models.
  • Neuroprotective Study : Another study explored the neuroprotective potential of piperazine derivatives, highlighting their ability to reduce oxidative stress markers and improve neuronal survival in vitro.
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of similar compounds, assessing absorption, distribution, metabolism, and excretion (ADME) profiles to better understand their therapeutic windows and safety profiles.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

methyl 5-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-10-8-11(13(17)18-3)9-14-12(10)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3

InChI Key

IAEHWIXQWVVMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)C(=O)OC

Origin of Product

United States

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